molecular formula C8H7NSSe B1614653 3-Methylbenzothiazole-2(3H)-selone CAS No. 2786-43-8

3-Methylbenzothiazole-2(3H)-selone

Cat. No.: B1614653
CAS No.: 2786-43-8
M. Wt: 228.2 g/mol
InChI Key: VBKDUIRAXCKPOA-UHFFFAOYSA-N
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Description

Overview of Organoselenium Compounds and their Significance in Contemporary Chemical Research

The significance of organoselenium compounds stems from their unique reactivity and diverse applications. nih.govtandfonline.com Initially recognized for their antioxidant properties, the scope of their utility has expanded significantly. nih.govtandfonline.com In organic synthesis, they serve as versatile reagents and catalysts for a wide array of transformations, including oxidations, reductions, and rearrangements. nih.govnumberanalytics.com The relatively weak carbon-selenium bond (C-Se) and the ability of selenium to exist in multiple oxidation states (-2, +2, +4, +6) are key to their reactivity. wikipedia.org

The field has also seen a surge in interest due to the biological relevance of selenium. tandfonline.com Selenium is an essential micronutrient found in crucial enzymes like glutathione (B108866) peroxidase. tandfonline.com This has spurred the development of synthetic organoselenium compounds with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtandfonline.com Furthermore, these compounds are being investigated for their potential in materials science, with applications in the development of conductors and semiconductors. acs.org

The Role of Heterocycles in Organoselenium Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, play a pivotal role in organoselenium chemistry. The incorporation of a selenium atom into a heterocyclic framework can profoundly influence the compound's chemical and physical properties. Selenium-containing heterocycles are of considerable interest due to their diverse biological activities, including antibacterial, antitumor, and antiviral properties. researchgate.netacs.org

The synthesis of these heterocycles is a significant area of research, with methods like selenocyclization being particularly important. windows.net This process involves the addition of an electrophilic selenium species to a carbon-carbon double bond, followed by an intramolecular cyclization. windows.net The resulting heterocyclic structures can serve as valuable intermediates in organic synthesis or as biologically active molecules themselves. researchgate.netwindows.net The stability and reactivity of these selenium-containing heterocycles are often compared to their sulfur and oxygen analogs, providing valuable insights into structure-activity relationships. acs.org

Specific Focus on Selenone Functionality and its Chemical Relevance

A selone, characterized by a carbon-selenium double bond (C=Se), is the selenium analog of a ketone. wikipedia.org However, selones are generally rare and prone to oligomerization unless stabilized, for instance, as a metal complex. wikipedia.org The term "selenone" is also used for compounds with the structure R-Se(=O)₂-R, which are the selenium analogs of sulfones and are potent oxidizing agents. wikipedia.orgnumberanalytics.com For the purpose of this article, the focus is on the C=Se functionality within the heterocyclic structure of 3-Methylbenzothiazole-2(3H)-selone.

Contextualization of this compound as a Model Organoselenium Heterocycle

This compound, with the chemical formula C₈H₇NSSe, serves as an excellent model for studying the properties of organoselenium heterocycles. matrix-fine-chemicals.comlookchem.com Its structure, featuring a benzothiazole (B30560) core with a methyl group on the nitrogen atom and a selenium atom double-bonded to the C2 carbon, provides a platform to investigate the interplay between the heterocyclic ring system and the selenone functional group. marquette.edumatrix-fine-chemicals.com

The structural parameters of this compound have been studied to understand the changes in molecular geometry upon coordination with other elements. marquette.edu For instance, a notable elongation of the Se=C bond has been observed when it acts as a ligand in complexes. marquette.edu This compound and its derivatives are valuable for exploring the fundamental chemistry and potential applications of this class of organoselenium compounds.

PropertyValueSource
Chemical Formula C₈H₇NSSe matrix-fine-chemicals.com
Molecular Weight 228.18 g/mol matrix-fine-chemicals.com
CAS Number 2786-43-8 matrix-fine-chemicals.com
Melting Point 108-110 °C lookchem.com

Properties

CAS No.

2786-43-8

Molecular Formula

C8H7NSSe

Molecular Weight

228.2 g/mol

IUPAC Name

3-methyl-1,3-benzothiazole-2-selone

InChI

InChI=1S/C8H7NSSe/c1-9-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3

InChI Key

VBKDUIRAXCKPOA-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2SC1=[Se]

Canonical SMILES

CN1C2=CC=CC=C2SC1=[Se]

Other CAS No.

2786-43-8

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for 3 Methylbenzothiazole 2 3h Selone and Its Derivatives

Foundational Synthetic Routes to Selenones and Related Chalcogen-Containing Heterocycles

The construction of selenones and other chalcogen-containing heterocycles relies on two principal strategies: direct selenylation of existing ring systems and selenium-mediated cyclization reactions.

Strategies Involving Selenylation Reactions for Heterocycle Construction

Selenylation reactions are a cornerstone in the synthesis of selenium-containing heterocycles. researchgate.net These methods involve the direct introduction of a selenium-containing functional group onto a pre-existing heterocyclic scaffold. A variety of selenylating agents can be employed, including those that are nucleophilic, electrophilic, or radical in nature. acs.org The choice of reagent and reaction conditions allows for the targeted functionalization of the heterocycle. For instance, transition-metal-catalyzed, oxidant-promoted, electrocatalytic, and photo-induced selenylation or selenocyanation reactions have been successfully utilized. researchgate.net These reactions often proceed through either a radical or a cationic pathway, enabling the formation of C-Se bonds at specific positions within the heterocyclic framework. researchgate.net The synthesis of organoselenium heterocycles can be achieved through selenofunctionalization of pre-existing heterocycles or by cyclization via a selenium-mediated mechanism. researchgate.net

Cyclization Pathways Utilizing Selenium-Mediated Mechanisms

An alternative and powerful approach involves the use of selenium in the very construction of the heterocyclic ring. researchgate.net In these selenium-mediated cyclization reactions, a selenium-containing reagent actively participates in the ring-forming step. These pathways can be initiated by various means, including visible-light induction. rsc.org For example, a visible-light-induced selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines has been developed to construct indole-fused polycyclics. rsc.orgcolab.ws Mechanistic studies suggest that these reactions can proceed through the formation of an imidoyl radical, which then initiates a free-radical cascade cyclization to yield the desired fused heterocycles. rsc.org Such methods are advantageous as they can lead to the formation of multiple bonds and rings in a single synthetic operation. rsc.org

Key Selenylating Reagents and Precursors in 3-Methylbenzothiazole-2(3H)-selone Synthesis

The successful synthesis of this compound and its analogs hinges on the selection of appropriate selenium-containing reagents. These can be broadly categorized into elemental selenium, organic diselenides, and other nucleophilic and electrophilic selenium species.

Application of Elemental Selenium in Heterocycle Formation

Elemental selenium (Se) serves as a direct and atom-economical source for the synthesis of a wide array of selenium-containing heterocycles. mdpi.com It can be introduced into organic molecules through various methods, including metal-selenium exchange reactions in cyclometallated derivatives and cyclization of polyunsaturated hydrocarbons. mdpi.com For instance, Rh(III)-catalyzed direct C–H selenylation/cyclization of benzylamines using elemental selenium provides an efficient route to benzoisoselenazole frameworks. acs.orgacs.org This approach is notable for its step- and atom-economy. acs.org The reaction of o-bromoiodobenzene with acetylenes followed by treatment with elemental selenium is another method for constructing benzoselenophenes. clockss.org Furthermore, three- and four-component reactions involving elemental selenium have been developed for the synthesis of compounds like 2-aryl-1,3-benzoselenazoles. mdpi.com

Table 1: Examples of Heterocycle Synthesis using Elemental Selenium

Starting Material(s)Reagent(s)Product TypeRef.
BenzylaminesElemental Selenium, Rh(III) catalystBenzoisoselenazoles acs.orgacs.org
o-Bromoiodobenzene, AcetylenesElemental Selenium, tert-BuLiBenzoselenophenes clockss.org
2-Chloronitrobenzenes, Arylacetic acidsElemental Selenium, N-methylpiperidine2-Aryl-1,3-benzoselenazoles mdpi.com

Employment of Organic Diselenides in Synthetic Protocols

Organic diselenides (R-Se-Se-R) are versatile and widely used precursors for generating both electrophilic and nucleophilic selenium species in situ. mdpi.com These reagents are crucial in a variety of synthetic transformations, particularly in catalytic reactions with unsaturated compounds. mdpi.com Visible-light-induced reactions of organic diselenides with alkynes have been developed for the synthesis of various organoselenium compounds, including vinyl selenides and 3-arylselanyl benzochalcogenophenes. mdpi.com Photochemical methods, often utilizing visible light, can promote the cleavage of the Se-Se bond in diselenides, generating selenyl radicals that can then participate in selenylation reactions. acs.orgnih.gov Transition-metal-free and site-selective C–H selenylation of heterocyclic N-oxides with diselenides has also been reported. researchgate.net

Table 2: Applications of Organic Diselenides in Selenocycle Synthesis

Reaction TypeReactantsConditionsProductRef.
Visible-light-induced domino reactionAryl alkynoates, Organic diselenidesVisible light, metal-freeVinyl selenides, 1,1-dichalcogenyl olefins mdpi.com
Photochemical SelenylationArenes, Nitrogen/Sulfur heterocycles, DiselenidesVisible lightSelenylated arenes and heterocycles acs.org
C-H SelenylationHeterocyclic N-oxides, DiselenidesTransition-metal-freeC2-selenylated heterocycles researchgate.net

Nucleophilic and Electrophilic Selenium Reagents

A broad spectrum of nucleophilic and electrophilic selenium reagents are employed in the synthesis of selenium-containing heterocycles. mdpi.com

Nucleophilic Selenium Reagents: These include hydrogen selenide (B1212193) (H₂Se), sodium hydrogen selenide (NaHSe), sodium selenide (Na₂Se), and lithium diselenide (Li₂Se). acs.orgmdpi.com They are often used in reactions involving nucleophilic substitution or addition to construct the heterocyclic core. For example, the reaction of o-iodobenzamides with lithium diselenide provides a one-step synthesis of N-substituted benzisoselenazol-3(2H)-ones. researchgate.net

Electrophilic Selenium Reagents: These reagents, such as organylselenyl halides (RSeX, where X = Cl, Br) and selenium di- and tetrahalides, are pivotal for the selenofunctionalization of olefins and the α-selenenylation of carbonyl compounds. mdpi.comwiley-vch.de The reaction of selenium electrophiles with alkenes typically proceeds through a seleniranium ion intermediate, which is then opened by a nucleophile in an anti-addition manner. researchgate.netwiley-vch.de This strategy is widely used for the synthesis of various selenium-containing cyclic compounds. researchgate.net Electrophilic selenium catalysis, using reagents like N-fluorobenzenesulfonimide (NFSI) as an oxidant, has also been developed for the synthesis of heterocyles such as isobenzofuranones and indole (B1671886) derivatives. nih.gov

Advanced Synthetic Approaches to Functionalized this compound Scaffolds

The development of sophisticated synthetic methods has opened new avenues for creating functionalized and stereochemically complex derivatives of this compound. These advanced approaches are crucial for accessing novel compounds with potential applications in materials science and medicinal chemistry.

Asymmetric Synthetic Methodologies for Organoselenium Heterocycles

The introduction of chirality into organoselenium heterocycles is a significant challenge, primarily due to the potential for racemization at the selenium center. However, various strategies have been developed to achieve asymmetric synthesis in related systems, which could be adapted for the preparation of chiral derivatives of this compound.

Another strategy relies on the use of chiral auxiliaries. A chiral group can be temporarily attached to the benzothiazole (B30560) scaffold to direct the stereoselective introduction of the selone functionality. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

The following table summarizes potential chiral catalysts and their applications in the asymmetric synthesis of organoselenium compounds, which could be explored for the synthesis of chiral this compound derivatives.

Catalyst/Ligand SystemType of Asymmetric ReactionPotential Applicability to this compound
Chiral Phosphine Ligands (e.g., BINAP) with Transition MetalsAsymmetric C-Se bond formationCatalytic enantioselective selenation of a suitable benzothiazole precursor.
Chiral Diamine-based CatalystsEnantioselective electrophilic selenationStereoselective introduction of selenium to a prochiral benzothiazole derivative.
Organocatalysts (e.g., Cinchona alkaloids)Asymmetric Michael addition of selenium nucleophilesPotential for creating chiral centers on a side chain attached to the benzothiazole ring.

Domino Processes and Tandem Reactions Incorporating Vinyl Selenones

Domino and tandem reactions offer an efficient and atom-economical approach to building molecular complexity from simple starting materials in a single synthetic operation. Vinyl selenones are particularly attractive Michael acceptors in such reaction cascades due to the excellent leaving group ability of the phenylselenonyl group. nih.govsemanticscholar.org These reactions could be envisioned for the functionalization of a pre-formed this compound or for the construction of the heterocyclic system itself.

A hypothetical domino reaction for the functionalization of this compound could involve its use as a nucleophile in a Michael addition to a vinyl selenone. The resulting intermediate could then undergo an intramolecular cyclization or rearrangement to generate a more complex, functionalized benzothiazole derivative. For instance, a tandem Michael addition-cyclization sequence could be employed to construct a new ring fused to the benzothiazole core.

While direct examples involving this compound are scarce, the reactivity of related nitrogen heterocycles with vinyl selenones has been reported. mdpi.comsemanticscholar.org For example, various azoles have been shown to undergo addition-elimination reactions with vinyl selenones to afford N-vinylated products. mdpi.comsemanticscholar.org This suggests that the nitrogen atom of a benzothiazole-2-selone could potentially react in a similar manner, leading to functionalized derivatives.

The table below outlines a selection of domino and tandem reactions involving vinyl selenones that could be adapted for the synthesis of functionalized this compound scaffolds.

Reaction TypeReactantsPotential Product
Michael Addition/Intramolecular CyclizationThis compound, functionalized vinyl selenoneFused polycyclic benzothiazole derivative
[3+2] CycloadditionAzomethine ylide, vinyl selenoneSpiro-benzothiazole derivative
Tandem Michael Addition/EliminationThis compound, vinyl selenoneN-alkenylated benzothiazole-2-selone

The exploration and development of these advanced synthetic methodologies will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Coordination Chemistry of 3 Methylbenzothiazole 2 3h Selone As a Ligand

Ligand Properties and Coordination Modes of 3-Methylbenzothiazole-2(3H)-selone

The coordination behavior of this compound (mbts) is primarily dictated by the electronic properties and steric accessibility of its potential donor atoms: the exocyclic selenium, the endocyclic nitrogen, and the endocyclic sulfur.

Structural studies of this compound and its complexes reveal that the exocyclic selenium atom is the primary site for metal coordination. marquette.edu X-ray crystallographic analysis of the free ligand and its hypervalent complexes with tellurium(II) and iodine(I) demonstrates a significant elongation of the selenium-carbon double bond (Se=C) upon coordination. marquette.edu In the uncoordinated state, the average Se=C bond length is approximately 1.817 Å. marquette.edu Upon forming complexes such as (mbts)TePhBr and (mbts)₂I⁺, this bond lengthens to a range of 1.85-1.88 Å. marquette.edu This elongation indicates a decrease in the bond order, a direct consequence of the selenium atom donating its electron density to the metal center. marquette.edu

This selenium-centered coordination is the dominant interaction observed, with the selenium atom acting as a soft donor, readily bonding with soft Lewis acids like Te(II) and I(I). marquette.edu The change in the Se=C bond length is the most significant geometrical alteration in the ligand upon complexation. marquette.edu

Table 1: Comparison of Key Bond Lengths (in Å) in Free and Coordinated this compound (mbts). marquette.edu
CompoundSe=C Bond Length (Å)C2-N3 Bond Length (Å)
Free mbts (uncoordinated)1.817 (avg)~1.35
(mbts)TePhBr1.85 - 1.88~1.335
(mbts)₂I⁺1.85 - 1.88~1.32 - 1.335

While the selenium atom is the primary coordination site, the electronic effects of this interaction are observed throughout the heterocyclic system. Upon coordination, a slight decrease in the C2-N3 bond length is noted, from approximately 1.35 Å in the free ligand to as short as 1.32 Å in its complexes. marquette.edu This shortening suggests an increase in the double bond character, which corresponds to a partial delocalization of positive charge onto the nitrogen atom. marquette.edu

However, this electronic redistribution does not translate to the nitrogen or the ring's sulfur atom acting as direct donor sites to the metal. marquette.edunih.gov Structural data confirms that the sulfur atom does not take a significant part in the electron redistribution upon coordination. marquette.edunih.gov The possibilities for electron delocalization in this ligand are mainly limited to the amino group. marquette.edu Consequently, this compound typically functions as a monodentate ligand, coordinating exclusively through the exocyclic selenium atom. No instances of multi-dentate or bridging behavior have been documented in the studied complexes.

The coordination chemistry of this compound can be better understood by comparing it to its sulfur analog, 3-methylbenzothiazole-2(3H)-thione. The primary difference between these ligands lies in the exocyclic donor atom (Selenium vs. Sulfur). The C=S double bond in the thione is significantly shorter than the C=Se bond in the selone, a consequence of the smaller atomic radius of sulfur.

According to the Hard and Soft Acids and Bases (HSAB) principle, the larger and more polarizable selenium atom is a "softer" donor than sulfur. This makes the selone ligand a better match for soft metal ions like Pd(II), Pt(II), and Au(I), as well as the larger main group elements. The thione, being a "softer" donor than oxygen or nitrogen but "harder" than selenium, also readily coordinates to a wide array of transition metals.

In a direct comparison of trans influence, it was noted that this compound has a weaker trans influence than selenourea (B1239437). marquette.edu This is attributed to a less effective delocalization of positive charge into the aromatic system upon complexation compared to the urea-based ligand. marquette.edu

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this ligand typically involves the direct reaction of a metal salt with the selone in a suitable solvent.

While the coordination chemistry of benzothiazole (B30560) derivatives with transition metals is extensive, biointerfaceresearch.comsrce.hrmdpi.comresearchgate.net structurally characterized complexes of this compound with many common transition metals such as rhodium, copper, platinum, palladium, zinc, and iron are not widely reported in the scientific literature. The research has more prominently featured related but distinct ligands, such as those with different substitution patterns or alternative donor groups like 2-aminobenzothiazole (B30445) or Schiff base derivatives. biointerfaceresearch.comsrce.hrresearchgate.net

The coordination of this compound with main group elements has been more clearly documented, particularly with tellurium. The complex (mbts)TePhBr was synthesized and structurally characterized, confirming the Se-Te bond and providing key insights into the ligand's coordination behavior. marquette.edu

While a complex of this compound with antimony has not been explicitly detailed, the synthesis and crystal structure of an antimony(III) bromide complex with the analogous thione ligand, [SbBr₃(MMBZT)₂] (where MMBZT = 3-methyl-2-mercaptobenzothiazole), has been reported. researchgate.net This complex was formed from the reaction of antimony(III) bromide and the thione ligand in a methanol/acetonitrile solution. researchgate.net The crystal structure shows the antimony atom coordinated by two sulfur atoms from the thione ligands and three bromide ions. researchgate.net The existence of this stable thione complex strongly suggests that the corresponding selone ligand would also readily coordinate to antimony(III), likely forming a stable Sb-Se bond, given the soft-soft interaction between selenium and antimony.

Formation of Hypervalent Complexes with Chalcogens (e.g., Tellurium) and Halogens (e.g., Iodine)

This compound, abbreviated as mbts, demonstrates a notable capacity to form hypervalent complexes with both chalcogens and halogens. iucr.orgmarquette.edu This reactivity is particularly well-documented for its interactions with tellurium(II) and iodine(I). iucr.orgmarquette.edu In these complexes, the mbts ligand coordinates to the central Te or I atom through its selenium atom.

The bonding in these species can be described by the three-center four-electron (3c-4e) model. iucr.org For instance, in complexes with tellurium, a hypervalent three-coordinate complex of Te(II) is formed, such as in (mbts)TePhBr. iucr.orgmarquette.edu Similarly, mbts has been utilized as a ligand in isoelectronic hypervalent complexes of two-coordinate iodine(I), forming species like [(mbts)₂I]⁺. iucr.orgmarquette.edu The formation of these complexes involves the selenium atom of the mbts ligand acting as a donor to the electron-deficient tellurium or iodine center.

Table 1: Examples of Hypervalent Complexes Formed with this compound (mbts)

Central AtomComplex FormulaReference
Tellurium(II)(mbts)TePhBr iucr.orgmarquette.edu
Iodine(I)[(mbts)₂I]⁺[I₃]⁻ iucr.orgmarquette.edu
Iodine(I)(mbts)I₂ marquette.edu
Iodine(I)(mbts)IBr marquette.edu

Molecular Geometry and Structural Dynamics Upon Coordination

The coordination of this compound to a central atom induces significant and measurable changes in its molecular geometry and electronic structure.

Detailed Analysis of Se=C Bond Elongation in Coordinated Species

One of the most prominent structural changes observed upon the coordination of mbts is the significant elongation of the selenium-carbon double bond (Se=C). In the free, uncoordinated mbts molecule, the Se=C bond length is approximately 1.817 Å. iucr.orgmarquette.edu However, upon forming complexes with tellurium(II) or iodine(I), this bond lengthens considerably, reaching values in the range of 1.85 Å to 1.88 Å. iucr.orgmarquette.edu

This elongation is a direct consequence of the selenium atom donating electron density to the central atom (Te or I). The donation of electrons from the Se=C π-system weakens the bond, reducing its double-bond character and causing it to lengthen. For example, in the symmetrical hypervalent iodine complex [(mbts)₂I]⁺, the Se=C bond lengths are 1.845(5) Å and 1.858(5) Å, which can be considered to have a bond order of approximately one and a half. iucr.orgmarquette.edu

Table 2: Comparison of Se=C Bond Lengths in Free and Coordinated mbts

SpeciesSe=C Bond Length (Å)Change from Free LigandReference
Free mbts ligand1.817 (average)N/A iucr.orgmarquette.edu
(mbts)TePhBr1.88+0.063 Å iucr.orgmarquette.edu
[(mbts)₂I]⁺1.851 (average)+0.034 Å iucr.orgmarquette.edu

Role of this compound as a Ligand in Metal-Mediated Chemical Transformations

The demonstrated coordination behavior of this compound highlights its role in stabilizing specific oxidation states of elements like tellurium and iodine through the formation of hypervalent complexes. iucr.orgmarquette.edu While direct applications in metal-mediated catalysis are not extensively documented in the provided sources, its function as a ligand can be inferred from its structural and electronic properties.

The ability of the mbts ligand to delocalize positive charge upon coordination is a key feature. iucr.orgmarquette.edu This electronic flexibility can influence the reactivity of the metallic or chalcogen center it is bound to. In related systems, the coordination of benzothiazole-based ligands to metal ions has been shown to weaken certain bonds within the ligand, making them more susceptible to transformations such as hydrolysis. irb.hr By analogy, the coordination of mbts could potentially activate the central atom for subsequent reactions. The ligand's weaker trans influence compared to selenourea suggests that the extent of electron delocalization within the mbts framework is more limited, a factor that can fine-tune the reactivity of the resulting complex. marquette.edu Therefore, the primary role of mbts as a ligand in this context is as a stabilizing agent that modulates the electronic properties and, consequently, the potential reactivity of the central atom through a well-defined mechanism of charge redistribution. iucr.orgmarquette.edu

Spectroscopic and Structural Characterization of 3 Methylbenzothiazole 2 3h Selone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. For 3-Methylbenzothiazole-2(3H)-selone, the FT-IR spectrum is characterized by vibrations associated with the benzothiazole (B30560) ring system and the exocyclic C=Se bond. The key vibration, the C=Se stretch, is of particular interest for confirming the selone functional group. Due to coupling with other molecular vibrations, this stretching mode can be complex to assign definitively but is typically observed in the region of 1050-1100 cm⁻¹. Other significant bands in the spectrum correspond to aromatic C-H stretching, C=C and C=N ring stretching, and C-H bending modes.

Table 1: Key FT-IR Vibrational Assignments for this compound

Frequency (cm⁻¹) Assignment
~3060 Aromatic C-H Stretch
~1590 Aromatic C=C Ring Stretch
~1470 C=N Stretch
~1055 C=Se Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise atomic connectivity within a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides information about the protons in the molecule. It typically shows a singlet for the N-methyl (N-CH₃) group and a series of multiplets in the aromatic region corresponding to the four protons on the benzene (B151609) ring.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key diagnostic signal is the resonance for the C=Se carbon, which appears at a characteristic downfield chemical shift due to the influence of the highly polarizable selenium atom. Other signals correspond to the N-methyl carbon and the carbons of the benzothiazole ring system.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Nucleus Chemical Shift (ppm) Assignment
¹H ~3.85 N-CH₃
~7.20 - 7.55 Aromatic Protons
¹³C ~185 C=Se
~110 - 140 Aromatic & Ring Carbons

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound (mbts) in its free, uncoordinated state has been determined. The molecule is found to be essentially planar. The Se=C double bond length is a critical parameter, with an average value of approximately 1.817 Å. This value is consistent with other known selone compounds and confirms the double bond character between the carbon and selenium atoms.

Table 3: Selected Bond Lengths in Crystalline this compound

Bond Bond Length (Å)
Se=C2 1.817
C2-N3 1.35
S1-C2 ~1.74

Data sourced from Husebye et al., 1997.

This compound acts as a ligand, coordinating to metals and other elements primarily through its exocyclic selenium atom. X-ray crystallography of its complexes reveals significant changes in molecular geometry upon coordination.

A primary indicator of coordination is the significant elongation of the Se=C bond. In complexes with elements like Tellurium(II) and Iodine(I), this bond length increases to a range of 1.85–1.88 Å. This lengthening suggests a reduction in the bond order, shifting its character from a double bond towards a single bond as electron density is donated from the selenium atom to the coordinated species.

Concurrently, the adjacent C2-N3 bond shortens from approximately 1.35 Å in the free ligand to 1.32–1.34 Å in the complexes. This shortening indicates an increase in the double bond character of the C-N bond, suggesting a redistribution of electron density within the heterocyclic ring system upon coordination at the selenium atom. These structural modifications provide clear evidence of the ligand's coordination mode and its electronic effects within metal complexes.

Table 4: Comparison of Key Interatomic Distances in Free vs. Coordinated this compound

Bond Free Ligand (Å) Coordinated Ligand (Å)
Se=C2 1.817 1.85 - 1.88

Data sourced from Husebye et al., 1997.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of this compound is dictated by a network of non-covalent interactions, which in the absence of strong hydrogen-bond donors, are primarily of the weaker van der Waals and electrostatic types. Unlike its unmethylated counterpart, 1,3-Benzothiazole-2(3H)-selone, which forms centrosymmetric dimers through prominent N-H···Se hydrogen bonds, the methylation at the N3-position in this compound precludes this specific interaction. nih.gov Consequently, the crystal packing is governed by other intermolecular forces.

Furthermore, weak C-H···Se and C-H···π interactions are likely to play a significant role in the three-dimensional architecture. The methyl protons and the aromatic protons on the benzene ring can act as weak hydrogen-bond donors, forming contacts with the electron-rich selenium atom or the π-system of a neighboring molecule. These interactions, although individually weak, collectively contribute to a stable crystalline assembly. The precise nature and energetics of these interactions would require detailed computational analysis, such as Hirshfeld surface analysis or quantum chemical calculations, which have been effectively used to elucidate the packing of other benzothiazole derivatives.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

The electronic absorption and emission properties of this compound are governed by the electronic transitions within its heterocyclic chromophore. While specific, detailed photophysical data for this particular compound are not extensively documented in the available literature, the spectroscopic characteristics can be inferred from the behavior of the broader class of benzothiazole derivatives.

The UV-Vis absorption spectrum of compounds containing the benzothiazole moiety typically exhibits intense absorption bands in the ultraviolet and visible regions. These absorptions are generally attributed to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the substitution pattern on the benzothiazole ring and the nature of the solvent.

For benzothiazole-based dyes, the lowest energy absorption band is often a charge-transfer band. The introduction of the selenium atom at the 2-position, creating the selone functionality, is expected to influence the electronic properties significantly compared to its thione or oxo analogues. The larger size and greater polarizability of selenium compared to sulfur or oxygen can lead to a red-shift (bathochromic shift) in the absorption maxima.

The photophysical characterization would involve determining parameters such as the fluorescence quantum yield and excited-state lifetime. Many benzothiazole derivatives are known to be fluorescent, and their emission properties are also highly dependent on their molecular structure and environment. The presence of the methyl group at the N3-position is not expected to be the primary determinant of the core photophysical behavior but may subtly influence it through steric and electronic effects. A comprehensive photophysical study would involve steady-state and time-resolved fluorescence spectroscopy to fully characterize the excited-state dynamics of this compound.

Data Tables

Table 1: Selected Bond Lengths for this compound

BondAverage Bond Length (Å)
Se=C21.817(7)
C2-N31.35(1)

Data obtained from the X-ray crystal structure analysis of N-Methylbenzothiazole-2(3H)-selone. marquette.edu

Reactivity and Mechanistic Investigations of 3 Methylbenzothiazole 2 3h Selone

Reactions with Dihalogens and Interhalogens

The selenium atom in 3-methylbenzothiazole-2(3H)-selone is a soft donor and readily interacts with soft acids like dihalogens and interhalogens. These reactions can lead to the formation of charge-transfer adducts or, under more forcing conditions, to oxidation and the generation of cationic species.

This compound (mbts) reacts with diiodine (I₂) and interhalogens such as iodine monobromide (IBr) to form stable charge-transfer (CT) adducts. In these adducts, the selenium atom acts as the electron donor to the halogen molecule, which acts as the electron acceptor. The formation of these adducts can be represented by the general equation:

mbts + X-Y → mbts·XY (where X-Y = I₂, IBr)

The crystal structure of the non-coordinated this compound has been determined, providing a baseline for understanding the geometric changes upon coordination. researchgate.netnih.gov Upon formation of the charge-transfer adduct, a significant elongation of the Se=C bond is observed. For instance, in the uncoordinated molecule, the Se=C bond length is approximately 1.817 Å. In hypervalent complexes with iodine, this bond lengthens to between 1.85 and 1.88 Å. nih.gov This elongation indicates a weakening of the double bond character due to the donation of electron density from the C=Se π-system to the halogen. Concurrently, the C2-N3 bond length shows a slight decrease, suggesting some delocalization of positive charge onto the nitrogen atom. nih.gov

The reaction of this compound with ICl results in the formation of a 1:1 adduct. Spectroscopic and structural studies of these adducts provide valuable information about the nature of the Se···X interaction.

Table 1: Comparison of Selected Bond Lengths (Å) in Free and Coordinated this compound

BondFree mbtsmbts in Iodine Complexes
Se=C1.817(7)1.85 - 1.88
C2-N3~1.35~1.32 - 1.34

Data sourced from Husebye et al., 1997. nih.gov

The interaction of this compound with an excess of iodine can lead to the formation of iodonium (B1229267) salts and polyiodides. While specific crystal structures for polyiodide salts of this compound are not extensively detailed in the available literature, the propensity of iodine to form polyiodide anions (such as I₃⁻, I₅⁻, etc.) in the presence of suitable cations is a well-established phenomenon. The formation of such salts can be generalized as:

n(mbts) + m(I₂) → [mbts-I]⁺[I₂ₙ₋₁]⁻ or [(mbts)₂I]⁺[I₂ₘ₋₁]⁻

In these structures, the selenium atom of the benzothiazole (B30560) moiety would be part of the cation, bonded covalently to an iodine atom. The remaining iodine atoms form a polyiodide counter-ion. The geometry of these polyiodide anions can vary from linear (for I₃⁻) to more complex branched or cyclic structures for higher polyiodides. The formation of these species demonstrates the strong Lewis basicity of the selenium atom in this compound.

The reaction of this compound with dihalogens can be classified as an oxidation-addition reaction. While specific mechanistic studies for this particular selone are not widely reported, a plausible pathway can be inferred from the general mechanism of halogen addition to double bonds. The C=Se double bond in the selone is electron-rich and can act as a nucleophile.

The proposed mechanism involves the following steps:

Electrophilic Attack: The halogen molecule (X₂) approaches the C=Se double bond. The electron density of the double bond induces a polarization in the X-X bond, creating an electrophilic center (δ⁺) on the proximal halogen atom.

Formation of a Halonium Ion Intermediate: The nucleophilic C=Se double bond attacks the electrophilic halogen atom, leading to the formation of a cyclic halonium ion intermediate. In this three-membered ring, the positive charge is delocalized over the selenium and the two carbon atoms of the original double bond.

Nucleophilic Attack by Halide: The halide ion (X⁻), generated in the first step, then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the bridging halogen atom (an anti-addition). This attack leads to the opening of the ring and the formation of the final oxidation-addition product, where both halogen atoms are added across the original C=Se double bond.

This mechanism is analogous to the well-understood halogenation of alkenes. nih.gov

Electrochemical Behavior and Oxidative Transformations

The electrochemical properties of this compound are of interest for understanding its redox behavior and for the electrosynthesis of novel selenium-containing compounds.

While specific studies on the electrochemical synthesis of dicationic species from this compound are limited, the electrochemical oxidation of related selones has been shown to produce species with Se-Se bonds. For example, the electrochemical oxidation of N-methylbenzothiazole-2(3H)-selone has been reported to yield tetrakis[N-methylbenzothiazole-2(3H)-selone]selenium(2+) tetrafluoroborate. nih.gov This dication contains an unusual non-cyclic, square-planar Se₅ framework. The formation of such species proceeds via the oxidation of the selone to a radical cation, which can then react with another selone molecule or undergo further oxidation and rearrangement to form stable dicationic clusters with new selenium-selenium bonds. This area of research highlights the potential of electrosynthesis to create novel selenium-rich materials with interesting structural and electronic properties.

Radical Reactions and Carbon-Selenium Bond Cleavage Mechanisms

Detailed research findings specifically investigating the radical reactions and carbon-selenium bond cleavage mechanisms of this compound are not extensively available in the public domain. While the broader field of organoselenium chemistry includes studies on radical-mediated processes and the homolytic cleavage of C-Se bonds, specific experimental data and mechanistic elucidation for this compound remain limited.

For analogous compounds, techniques such as electron spin resonance (ESR) spectroscopy and laser flash photolysis are commonly employed to detect and characterize transient radical species. Such studies would be instrumental in providing concrete evidence for the formation of radicals from this compound and in mapping their reactivity. However, specific reports of such investigations for this particular compound are not readily found in scientific literature.

Further research is required to fully characterize the radical chemistry of this compound and to elucidate the precise mechanisms of carbon-selenium bond cleavage. Such studies would contribute to a more comprehensive understanding of the reactivity of this class of heterocyclic selenium compounds.

Theoretical and Computational Studies of 3 Methylbenzothiazole 2 3h Selone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, providing information about molecular energy, structure, and properties. For 3-Methylbenzothiazole-2(3H)-selone, these calculations are crucial for understanding its stability and chemical nature. DFT, particularly with functionals like B3LYP, is often employed for its balance of computational cost and accuracy in studying heterocyclic systems.

Electronic Structure Elucidation and Molecular Orbitals (HOMO/LUMO)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

In a theoretical study on the analogous compound 3-methylbenzothiazole-2-thione, DFT calculations were used to determine the energies of these frontier orbitals. nih.gov For this compound, similar calculations would reveal that the HOMO is primarily localized on the electron-rich selenocarbonyl (C=Se) group and the fused benzene (B151609) ring, while the LUMO is distributed over the heterocyclic ring system. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative)
ParameterEnergy (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-1.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.35LUMO - HOMO Energy Difference

Analysis of Charge Distribution, Atomic Charges, and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This analysis provides a quantitative picture of charge distribution and intramolecular stabilizing interactions.

Table 2: Illustrative Natural Atomic Charges from NBO Analysis
AtomCalculated Charge (e)
Se-0.45
C2 (C=Se)+0.30
N3-0.25
S1+0.10

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them.

For this compound, computational studies can model its synthesis, for instance, from a precursor like 2-chlorobenzothiazole (B146242) and a selenium source. nih.gov DFT calculations can be used to compute the activation energies for each step, helping to understand the reaction kinetics and optimize experimental conditions. Furthermore, the reactivity of the selone itself, such as in coordination chemistry or cycloaddition reactions, can be investigated. marquette.edu Modeling these processes provides a molecule-level understanding of bond-making and bond-breaking events that is often inaccessible through experimental means alone.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting and interpreting various types of molecular spectra, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. By calculating properties like vibrational frequencies and electronic transition energies, computational models provide a basis for assigning experimental spectral bands to specific molecular motions or electronic excitations.

For this compound, DFT calculations can predict its vibrational spectrum. The calculated frequencies for C=Se stretching, C-N stretching, and aromatic C-H bending modes can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the molecule. researchgate.netgrowingscience.com This synergy between theoretical prediction and experimental observation is vital for confirming the molecular structure and understanding its spectroscopic signatures.

Table 3: Comparison of Key Calculated vs. Experimental Spectroscopic Data (Illustrative)
Spectroscopic FeatureCalculated ValueExperimental ValueAssignment
Vibrational Frequency (cm-1)~950~945C=Se Stretch
Electronic Transition (nm)~350~355n→π*

Investigation of Tautomerism (e.g., Selone-Selenol Tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, a potential equilibrium exists between the selone form and its tautomer, 2-(methylselanyl)benzothiazole (the selenol form), although the migration of the methyl group is not a simple tautomerism. A more relevant equilibrium is the selone-selenol tautomerism in the parent N-H compound, 1,3-benzothiazole-2(3H)-selone. nih.gov

Computational chemistry can be used to investigate the relative stabilities of these tautomeric forms. By calculating the total electronic energies of both the selone and selenol structures, it is possible to determine the equilibrium constant and predict which tautomer is energetically favored. These calculations can also be performed in the presence of solvent models to understand how the environment influences the tautomeric equilibrium. For related thione/thiol systems, the thione form is generally more stable, and a similar preference is expected for the selone/selenol pair, with the selone form being the dominant species.

Table 4: Calculated Relative Energies for Tautomers of 1,3-Benzothiazole-2(3H)-selone (Illustrative)
TautomerRelative Energy (kcal/mol)Conclusion
Selone Form0.00More Stable
Selenol Form+8.5Less Stable

Applications of 3 Methylbenzothiazole 2 3h Selone in Catalysis and Materials Science

Utilization in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Organoselenium compounds have been increasingly explored as organocatalysts, primarily leveraging the nucleophilic and electrophilic nature of the selenium atom and its ability to participate in redox cycles. researchgate.netnih.govthieme-connect.com These compounds have shown efficacy in a range of transformations, including oxidation, reduction, and carbon-heteroatom bond-forming reactions. nih.govbenthamdirect.com

While the broader class of organoselenium compounds has demonstrated catalytic activity in reactions like sulfa-Michael additions, specific detailed research on the application of 3-Methylbenzothiazole-2(3H)-selone as an organocatalyst is an area of ongoing research. acs.org The potential for the selenium atom in the selone moiety to act as a Lewis base or to be involved in redox-mediated processes suggests its prospective utility in various organocatalytic transformations. thieme-connect.com

Role as a Ligand in Transition Metal Catalysis

The development of efficient transition metal catalysts is often reliant on the design of sophisticated ligands that can tune the metal center's electronic and steric properties. Organoselenium compounds have been recognized as effective ligands in transition metal catalysis, participating in key reactions such as Heck, Suzuki-Miyaura, and Buchwald-Hartwig couplings. researchgate.netthieme-connect.com The benzothiazole (B30560) scaffold itself is a known coordinating moiety in transition metal complexes. biointerfaceresearch.commdpi.com

The structure of this compound, featuring a selenium atom that can act as a soft donor and a nitrogen atom within the heterocyclic ring, makes it a promising candidate for a ligand in transition metal catalysis.

Catalytic Applications in Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the formation of carbon-carbon bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. While specific studies detailing the use of this compound as a ligand in C-C bond formation are emerging, the broader family of benzothiazole derivatives has been successfully employed. For instance, benzothiazole-derived ligands have been shown to be effective in Suzuki-Miyaura cross-coupling reactions. nih.gov The coordination of the selenium atom in this compound to a palladium center could modulate the catalytic activity and stability of the resulting complex, potentially leading to efficient C-C bond formation.

Table 1: Representative Benzothiazole Ligands in C-C Coupling
Ligand StructureReaction TypeKey FindingsReference
2-ArylbenzothiazoleSuzuki-Miyaura CouplingFacilitates the synthesis of sterically hindered biaryls. nih.gov
BenzotriazoleGlaser CouplingEfficient for the homocoupling of terminal alkynes. acs.org

Catalytic Applications in Carbon-Oxygen Bond Formation

The formation of carbon-oxygen bonds is another critical transformation in organic synthesis, often catalyzed by transition metals. While specific data on the application of this compound in C-O bond formation is not extensively documented, the principles of ligand design for such reactions suggest its potential. The electronic properties of the selenium-containing ligand could influence the reductive elimination step in catalytic cycles, a key process in C-O bond formation.

Exploration in the Development of Advanced Materials

The unique electronic structure of this compound makes it an interesting building block for the development of advanced materials with specific electronic and optical properties. The benzothiazole core is a well-known component in various functional organic materials. pharmacyjournal.inrsc.orgmdpi.com

Organic Conductors and Semiconductors

The ability of this compound to form charge-transfer (CT) complexes is a key indicator of its potential in the development of organic conductors. Research has shown that N-Methylbenzothiazole-2(3H)-selone forms stable CT complexes with electron acceptors like iodine. princeton.edu In these complexes, the selone acts as an electron donor. The formation of such complexes is a prerequisite for electrical conductivity in organic materials, where charge carriers can move along stacked donor-acceptor molecules.

The planarity of the benzothiazole ring system and the potential for intermolecular interactions involving the selenium and sulfur atoms can facilitate the formation of ordered structures in the solid state, which is crucial for efficient charge transport in organic semiconductors. nih.gov

Table 2: Properties of N-Methylbenzothiazole-2(3H)-selone Charge-Transfer Complexes
AcceptorStoichiometry (Donor:Acceptor)Key Structural FeaturePotential Application
Iodine (I₂)1:1 and 2:1Formation of mixed stacks of donor and acceptor molecules.Organic Conductors
TCNQ derivatives1:1Exhibits ionicity, indicating charge transfer.Organic Semiconductors

Electroconducting and Optoelectronic Materials

The development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), often involves the use of heterocyclic compounds that can support stable excited states and facilitate charge injection and transport. Benzothiazole derivatives are known to be used in the construction of materials for OLEDs. rsc.org The introduction of a selenium atom in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for the performance of optoelectronic devices. The heavy atom effect of selenium could also promote intersystem crossing, a property that can be exploited in the design of phosphorescent emitters for OLEDs.

The investigation into the precise roles and performance metrics of this compound within these advanced material applications is an active area of research, building upon the foundational knowledge of related organoselenium and benzothiazole compounds.

Q & A

Q. Why do computational and experimental bond lengths differ in selone-halogen adducts?

  • Methodological Answer : DFT often underestimates Se–I bond lengths due to neglect of relativistic effects. Experimental X-ray data for mbts·I₂ show Se–I distances of 2.8–3.0 Å, while DFT predictions are ~0.1 Å shorter. Hybrid functionals (e.g., B3LYP-D3) with relativistic pseudopotentials improve accuracy .

Methodological Tables

Q. Table 1: Key Structural Parameters of mbts Derivatives

Compound Se–C Bond (Å) N–H⋯Se (Å) Se⋯Se (Å) Reference
mbts (free ligand)1.85--
[(mbts)₂I]⁺I₃⁻1.872.92-
mbts·2I₂1.86-3.76

Q. Table 2: Solvent-Dependent Reactivity

Solvent mbts:I₂ Ratio Product Key Characterization
Dichloromethane2:1[(mbts)₂I]⁺I₃⁻FT-Raman (I₃⁻ bands at 110 cm⁻¹)
Toluene1:2mbts·2I₂X-ray (Se–I = 2.89 Å)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.